3-Quinolineacetic acid, 6-chloro-1,2-dihydro-2-oxo-4-phenyl-, methyl ester
Description
3-Quinolineacetic acid, 6-chloro-1,2-dihydro-2-oxo-4-phenyl-, methyl ester is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry
Properties
IUPAC Name |
methyl 2-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c1-23-16(21)10-14-17(11-5-3-2-4-6-11)13-9-12(19)7-8-15(13)20-18(14)22/h2-9H,10H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNRVBSWBGMCJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C2=C(C=CC(=C2)Cl)NC1=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501181876 | |
| Record name | Methyl 6-chloro-1,2-dihydro-2-oxo-4-phenyl-3-quinolineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501181876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51505-11-4 | |
| Record name | Methyl 6-chloro-1,2-dihydro-2-oxo-4-phenyl-3-quinolineacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51505-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-chloro-1,2-dihydro-2-oxo-4-phenyl-3-quinolineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501181876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolineacetic acid, 6-chloro-1,2-dihydro-2-oxo-4-phenyl-, methyl ester typically involves multi-step organic reactions. One common method includes the condensation of 6-chloro-4-phenylquinoline-2(1H)-one with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of less hazardous solvents and catalysts, can be applied to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-Quinolineacetic acid, 6-chloro-1,2-dihydro-2-oxo-4-phenyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid are used.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated, nitrated, and sulfonated quinoline derivatives.
Scientific Research Applications
3-Quinolineacetic acid, 6-chloro-1,2-dihydro-2-oxo-4-phenyl-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Quinolineacetic acid, 6-chloro-1,2-dihydro-2-oxo-4-phenyl-, methyl ester involves its interaction with various molecular targets. It can inhibit enzymes such as topoisomerases, which are crucial for DNA replication and cell division. The compound may also interact with cellular receptors, leading to changes in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
2-Chloroquinoline-3-carbaldehyde: Shares the quinoline core but with different substituents.
4-Hydroxyquinoline: Another quinoline derivative with distinct chemical properties.
Uniqueness
3-Quinolineacetic acid, 6-chloro-1,2-dihydro-2-oxo-4-phenyl-, methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline core with chloro, oxo, and phenyl groups makes it a versatile compound for various applications .
Biological Activity
3-Quinolineacetic acid, 6-chloro-1,2-dihydro-2-oxo-4-phenyl-, methyl ester (CAS No. 51505-11-4) is a compound belonging to the quinoline family, noted for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Overview of the Compound
Chemical Structure and Properties:
- Molecular Formula: C18H14ClNO3
- Molecular Weight: 327.76 g/mol
- CAS Number: 51505-11-4
The compound features a quinoline core with chloro and phenyl substituents, contributing to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition:
- It inhibits topoisomerases, enzymes essential for DNA replication and cell division, thereby exhibiting potential anticancer properties.
- Cell Signaling Modulation:
- The compound may interact with cellular receptors that influence signaling pathways related to cell growth and apoptosis.
Anticancer Activity
Quinoline derivatives have been extensively studied for their anticancer properties. The ability of 3-Quinolineacetic acid to inhibit topoisomerases positions it as a candidate for further investigation in cancer treatments. Its structural features may enhance selectivity and potency against cancer cells compared to traditional chemotherapeutics.
Case Studies and Research Findings
-
Synthesis and Biological Evaluation:
A study synthesized various quinoline derivatives and evaluated their biological activities. Compounds similar to 3-Quinolineacetic acid showed promising results in inhibiting cancer cell lines and bacterial growth, indicating a strong potential for therapeutic applications . -
Pharmacological Studies:
Pharmacological evaluations have demonstrated that compounds with similar structures can modulate inflammatory responses and exhibit analgesic effects. These findings suggest that 3-Quinolineacetic acid could also possess anti-inflammatory properties worth exploring .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Quinoline | Basic structure | Antimicrobial |
| 2-Chloroquinoline-3-carbaldehyde | Similar core with different substituents | Anticancer potential |
| 4-Hydroxyquinoline | Hydroxyl group addition | Antimicrobial & anticancer |
The unique substitution pattern of 3-Quinolineacetic acid enhances its biological activity compared to simpler quinolines, making it a versatile candidate for drug development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
